molecular formula C10H12N2O4 B13531784 methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate CAS No. 122079-30-5

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B13531784
CAS No.: 122079-30-5
M. Wt: 224.21 g/mol
InChI Key: FUFUQQWIXMPZFU-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate is an organic compound with a molecular formula of C10H12N2O4 It is a derivative of phenylalanine, where the amino group is substituted at the second carbon and a nitro group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of a coupling reaction between (2R)-2-amino-3-(4-nitrophenyl)propanoic acid and methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide or lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: (2R)-2-amino-3-(4-aminophenyl)propanoate.

    Reduction: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid.

    Substitution: Various amides or other substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may then interact with active sites on enzymes, leading to inhibition or modulation of their activity. The ester group can also be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:

    Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate: The stereochemistry at the second carbon differs, leading to potential differences in biological activity and interactions.

    Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate: The nitro group is reduced to an amino group, which may alter its reactivity and applications.

    Methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate: The nitro group is replaced with a methoxy group, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

122079-30-5

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m1/s1

InChI Key

FUFUQQWIXMPZFU-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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